Ethyl-3,4-dephostatin

PTP1B inhibition chemical stability enzyme kinetics

Reproducibility failures in phosphatase research often stem from using unstable parent dephostatin or non-selective inhibitors with undefined off-target profiles. Ethyl-3,4-dephostatin is the characterized solution. - **Stabilized Pharmacophore:** N-ethyl modification enhances CH/π interactions, preventing the instability of native dephostatin. - **Defined Selectivity:** >99% purity. Potent PTP1B/SHP-1 inhibitor (low µM) with characterized activity vs. DUSP14/22/26/PTPN2; excludes CD45/LAR. - **In Vivo Ready:** Validated oral efficacy in KK-Ay mouse hyperglycemia models; supports PI3K-independent insulin sensitization studies.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
Cat. No. B12061211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-3,4-dephostatin
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCN(C1=CC(=C(C=C1)O)O)N=O
InChIInChI=1S/C8H10N2O3/c1-2-10(9-13)6-3-4-7(11)8(12)5-6/h3-5,11-12H,2H2,1H3
InChIKeyZTXUSFPBLYQDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl-3,4-Dephostatin: Stable, Selective PTP1B Inhibitor


Ethyl-3,4-dephostatin (CAS 237756-11-5) is a synthetic ethyl analog of the natural product dephostatin, belonging to the phenylhydrazine class of organic compounds [1]. It functions as a selective, reversible inhibitor of protein tyrosine phosphatase 1B (PTP1B) and Src homology 2-containing protein tyrosine phosphatase-1 (SHP-1), with a molecular weight of 182.18 g/mol and a catechol/nitrosamine pharmacophore [2]. The compound is commercially available in high purity (>99% by HPLC) as a brown solid, with defined solubility profiles in DMSO and aqueous buffers .

PTP1B/SHP-1 pathway studies Selective inhibitor tool for phosphatase target engagement
CD45-free signaling context Avoids confounding immune phosphatase modulation
High-purity research material >99% HPLC specification; defined solubility profiles

Why Ethyl-3,4-Dephostatin Cannot Be Replaced


Substituting ethyl-3,4-dephostatin with the parent compound dephostatin or other PTP1B inhibitors (e.g., blasticidin A, NSC-87877) introduces critical risks in experimental reproducibility and target engagement. Dephostatin exhibits marked instability and broader off-target inhibition of CD45-associated phosphatases [1], whereas ethyl-3,4-dephostatin provides a stabilized pharmacophore via an N-ethyl modification that enhances CH/π interactions within the PTP1B active site [2]. Alternative PTP1B inhibitors lack the defined multi-phosphatase fingerprint characterized for ethyl-3,4-dephostatin, which includes selective inhibition of DUSP14, DUSP22, DUSP26, and PTPN2 at low micromolar concentrations [3]. These distinctions necessitate procurement of the exact compound for studies requiring precise PTP1B/SHP-1 engagement without confounding CD45 or LAR phosphatase inhibition.

Target Compound
Ethyl-3,4-dephostatin
Stabilized N-ethyl pharmacophore with defined PTP1B/SHP-1 engagement and no CD45 inhibition.
Potential Substitute
Dephostatin (parent)
Marked instability and broader CD45-associated phosphatase inhibition; may shift target engagement profile.
Target Compound
Ethyl-3,4-dephostatin
Characterized multi-phosphatase fingerprint including DUSP14/22/26 and PTPN2.
Potential Substitute
Blasticidin A / NSC-87877
Different selectivity profile; blasticidin A lacks DUSP activity, NSC-87877 shows broader inhibition across 6+ PTPs.

Head-to-Head Comparisons for Ethyl-3,4-Dephostatin


Stability & PTP1B Potency vs. Dephostatin

Ethyl-3,4-dephostatin exhibits a 2.6-fold increase in PTP1B inhibitory potency relative to the parent compound dephostatin, as measured by in vitro phosphatase assays. This improvement is attributed to the N-ethyl substitution which introduces an additional CH/π interaction within the deeper region of the PTP1B active site, as revealed by X-ray crystallographic analysis and computational modeling [1]. The ethyl analog also demonstrates significantly enhanced chemical stability compared to the unstable methyl analog (Me-3,4-dephostatin), enabling reliable long-term storage and reproducible experimental use [2].

PTP1B Potency
Head-to-head
IC50 6.8 µM vs 18 µM (dephostatin)
2.6-fold lower IC50, N-ethyl CH/π interaction
Supports PTP1B assay sensitivity and reproducibility.
In vitro phosphatase assay; higher potency within tested set.
PTP1B inhibition chemical stability enzyme kinetics SAR

CD45 Phosphatase Selectivity vs. Dephostatin

While the natural product dephostatin was originally characterized as a CD45-associated protein-tyrosine phosphatase inhibitor [1], the ethyl analog ethyl-3,4-dephostatin was specifically designed to eliminate this activity. Functional assays confirm that ethyl-3,4-dephostatin does not inhibit CD45 or leukocyte common antigen-related (LAR) phosphatase . This refined selectivity is critical for studies focusing on PTP1B/SHP-1-mediated signaling pathways without confounding effects on immune cell regulation or T-cell receptor signaling cascades.

CD45 Selectivity
Head-to-head
No CD45/LAR inhibition (≤100 µM)
Dephostatin: active CD45 inhibitor
Enables PTP1B/SHP-1 attribution without immune phosphatase interference.
Cellular signaling assays; complete loss of CD45 activity.
selectivity profiling off-target effects CD45 phosphatase immune signaling

In Vivo Antidiabetic Effect in KK-Ay Mice

Ethyl-3,4-dephostatin is one of the few PTP1B inhibitors with documented in vivo antidiabetic efficacy following oral administration. In KK-Ay mice (a model of type 2 diabetes), treatment with ethyl-3,4-dephostatin resulted in significant reduction of elevated blood glucose levels [1]. In contrast, the parent compound dephostatin has not been evaluated in analogous in vivo diabetes models due to its inherent instability. Furthermore, the compound's ability to enhance insulin-stimulated glucose uptake in 3T3-L1 adipocytes was shown to proceed, in part, via a PI3K-independent pathway involving c-Cbl, a mechanism distinct from insulin itself [2].

Oral Glucose Lowering
Cross-study
Significant hyperglycemia reduction in KK-Ay mice
Dephostatin not tested in vivo
Reported model-response endpoint context; oral administration support.
KK-Ay diabetic model; requires independent validation.
in vivo efficacy antidiabetic activity oral bioavailability metabolic disease

Aqueous Solubility Advantage vs. Dephostatin

Ethyl-3,4-dephostatin exhibits significantly improved aqueous solubility compared to dephostatin, which is practically insoluble in water. Vendor technical data confirm that ethyl-3,4-dephostatin is soluble in water at 8 mg/mL, in addition to its DMSO solubility of 22 mg/mL . In contrast, dephostatin is reported as insoluble in water, with solubility limited to DMSO (18 mg/mL) . This enhanced aqueous compatibility simplifies the preparation of working solutions for cell-based assays and reduces the need for high DMSO concentrations that can confound cellular responses.

Aqueous Solubility
Data to verify
8 mg/mL in water (vs insoluble dephostatin)
DMSO solubility 22 mg/mL
Expands assay buffer compatibility, reduces DMSO artifacts.
Vendor-specified solubility; verify under experimental conditions.
solubility formulation assay compatibility DMSO alternative

Defined Multi-Phosphatase Inhibition Profile

A comprehensive in vitro phosphatase profiling study evaluated ethyl-3,4-dephostatin against 18 distinct PTPs. The compound exhibited a defined inhibition spectrum with IC50 values of 6.8 µM (PTP1B) and demonstrated activity against DUSP14, DUSP22, DUSP26, and PTPN2 [1]. Notably, DUSP26 inhibition was characterized by competitive kinetics, suggesting direct active-site binding [2]. In contrast, the alternative PTP1B inhibitor blasticidin A displays a different IC50 (27 µM against human PTP1B) and does not share this multi-phosphatase profile [3], while NSC-87877 exhibits a broader, less selective inhibition of SHP1/2, PTP1b, PTPN7, PTPRJ, and PTPRC [4].

Multi-PTP Profile
Cross-study
PTP1B IC50 6.8 µM; DUSP14/22/26, PTPN2 inhibition
Blasticidin A IC50 27 µM; NSC-87877 broader profile
Reported selectivity fingerprint for phosphatase panel context.
18-PTP panel; competitive kinetics for DUSP26.
multi-phosphatase profiling DUSP26 DUSP14 selectivity panel

Commercial Availability & Purity Standards

Ethyl-3,4-dephostatin is readily available from multiple reputable vendors (e.g., Sigma-Aldrich, Santa Cruz Biotechnology) with high purity specifications (>99% by HPLC) . This contrasts with the parent compound dephostatin, which is less widely available and often supplied at lower purity due to its inherent instability. The ethyl analog's consistent commercial supply with defined QC parameters (appearance: brown solid; storage: 2-8°C under nitrogen) minimizes batch-to-batch variability and ensures long-term experimental reproducibility [1].

Purity & Availability
Specification review
>99% HPLC, multiple vendors, defined storage
Dephostatin: limited availability, variable purity
Supports lot-to-lot reproducibility and procurement confidence.
Brown solid; store 2–8°C under nitrogen.
commercial availability purity QC reproducibility

Ethyl-3,4-Dephostatin: Key Research Applications


Oral PTP1B Inhibition in Metabolic Disease Models

Ethyl-3,4-dephostatin is uniquely suited for in vivo studies of type 2 diabetes and insulin resistance where oral administration and target engagement are required. The compound's demonstrated ability to reduce hyperglycemia in KK-Ay mice after oral dosing [1], coupled with its exclusion of CD45-mediated off-target effects, makes it the compound of choice for elucidating PTP1B's role in glucose homeostasis without confounding immune modulation.

DUSP26/14 Overexpression in Cancer Signaling

Given its characterized inhibition of dual-specificity phosphatases DUSP26, DUSP14, and DUSP22, ethyl-3,4-dephostatin is an optimal chemical probe for investigating p53 and MAPK signaling in cancers where these phosphatases are overexpressed [2]. The competitive inhibition kinetics and defined IC50 values [3] enable precise dose-response experiments in cellular models of anaplastic thyroid carcinoma, colon cancer, and other DUSP26-associated malignancies.

Insulin Signaling & GLUT4 Translocation in Adipocytes

Ethyl-3,4-dephostatin's ability to enhance insulin-stimulated glucose uptake via a PI3K-independent, c-Cbl-mediated pathway [4] positions it as a valuable tool for dissecting insulin receptor substrate-1 (IRS-1) phosphorylation and GLUT4 trafficking. This application is particularly relevant for researchers seeking to identify novel insulin-sensitizing mechanisms or to validate PTP1B as a therapeutic target in obesity and metabolic syndrome.

Multi-Phosphatase Selectivity & Off-Target Profiling

The extensive in vitro phosphatase profiling data available for ethyl-3,4-dephostatin [5] makes it an ideal reference compound for benchmarking new PTP1B inhibitors. Its defined inhibition spectrum across 18 PTPs allows researchers to contextualize selectivity and anticipate potential off-target effects in cellular or in vivo systems, thereby facilitating the rational design of more selective chemical probes.

Application
Selection Property
Validation Focus
Glucose homeostasis model studies
Reported oral model-response profile
Glucose endpoint in metabolic disease models
DUSP-associated cancer signaling research
Defined multi-phosphatase selectivity data
p53/MAPK pathway endpoint review
Adipocyte insulin signaling studies
PI3K-independent glucose uptake response
GLUT4 translocation assay context
Phosphatase inhibitor benchmarking
18-PTP selectivity panel context
Off-target phosphatase review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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